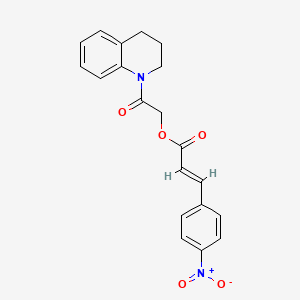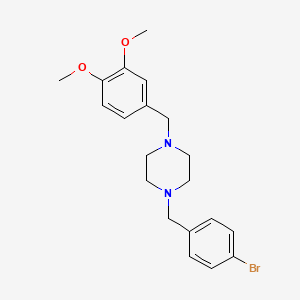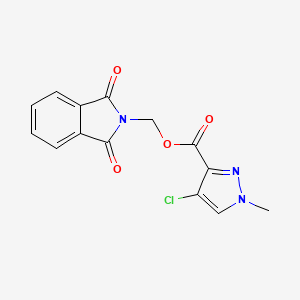![molecular formula C24H22N4O2S B10878904 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B10878904.png)
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a methylphenyl group, linked to a naphthalenyl propanamide moiety through a sulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common approach includes the initial formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors. The amino and methylphenyl groups are introduced via substitution reactions. The final step involves the coupling of the pyrimidine derivative with naphthalen-1-yl propanamide using a sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification techniques such as recrystallization or chromatography are also critical in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes. It can also bind to DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Similar in having a naphthalene moiety and potential biological activity.
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide:
Uniqueness
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C24H22N4O2S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C24H22N4O2S/c1-15-7-5-10-18(13-15)28-21(25)14-22(29)27-24(28)31-16(2)23(30)26-20-12-6-9-17-8-3-4-11-19(17)20/h3-14,16H,25H2,1-2H3,(H,26,30) |
Clé InChI |
ONIFIQPFVTXDGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SC(C)C(=O)NC3=CC=CC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10878822.png)


![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B10878831.png)
![(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878834.png)

![1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878847.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878856.png)
![N,N-diethyl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide](/img/structure/B10878859.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
![N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10878892.png)
